s-Triazine, 2-amino-4-(p-(propylthio)anilino)-
Description
“s-Triazine, 2-amino-4-(p-(propylthio)anilino)-” is a derivative of s-Triazine . s-Triazine, also known as 1,3,5-triazine, is an organic chemical compound with the formula (HCN)3. It is a six-membered heterocyclic aromatic ring, one of several isomeric triazines . s-Triazine and its derivatives are useful in a variety of applications .
Synthesis Analysis
S-Triazine is synthesized by trimerization of certain nitriles such as cyanogen chloride or cyanamide . The concept of orthogonal chemoselectivity allows for the successful incorporation of different nucleophiles in different orders into the s-triazine core for application in peptides/proteins at a temperature compatible with biological systems .Molecular Structure Analysis
The molecular formula of “s-Triazine, 2-amino-4-(p-(propylthio)anilino)-” is C12H15N5S . Triazine is a six-membered heterocyclic ring compound with three nitrogen replacing carbon-hydrogen units in the benzene ring structure .Chemical Reactions Analysis
S-Triazine has a weak base, it has much weaker resonance energy than benzene, therefore, nucleophilic substitution is preferred to electrophilic substitution . The structure can be modified and new substituents introduced to obtain compounds with broad inhibitory activity on processes such as proliferation .Physical And Chemical Properties Analysis
The molecular weight of “s-Triazine, 2-amino-4-(p-(propylthio)anilino)-” is 261.35 g/mol . More detailed physical and chemical properties may need to be obtained from specialized databases or experimental studies.Future Directions
S-Triazine derivatives continue to attract researcher attention for novel synthesis due to their low cost, high availability, and wide range of biological properties . Future research may focus on further exploring the anticancer activities of 1,3,5-triazine derivatives, with particular emphasis on their inhibition of enzymes involved in the process of tumorigenesis .
properties
IUPAC Name |
2-N-(4-propylsulfanylphenyl)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5S/c1-2-7-18-10-5-3-9(4-6-10)16-12-15-8-14-11(13)17-12/h3-6,8H,2,7H2,1H3,(H3,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVRFEZHYMSGJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)NC2=NC=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60148715 | |
Record name | s-Triazine, 2-amino-4-(p-(propylthio)anilino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
s-Triazine, 2-amino-4-(p-(propylthio)anilino)- | |
CAS RN |
1087-33-8 | |
Record name | N2-(4-(Propylthio)phenyl)-1,3,5-triazine-2,4-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC19755 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | s-Triazine, 2-amino-4-(p-(propylthio)anilino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-(4-(PROPYLTHIO)PHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JW7BLT8RJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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